An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-thiochroman-3-ylamine
An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-thiochroman-3-ylamine
This guide provides a comprehensive walkthrough of the analytical methodologies and logical processes required for the unambiguous structure elucidation of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document eschews a rigid template in favor of a narrative that mirrors the scientific journey of discovery, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques.
Introduction: The Significance of the Thiochroman Scaffold
Thiochroman derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The replacement of the oxygen atom in the analogous chroman ring system with sulfur imparts unique electronic and steric properties, leading to a distinct pharmacological profile. The introduction of a methoxy group at the 7-position and an amine at the 3-position is anticipated to further modulate the compound's physicochemical properties and biological target interactions, making its precise structural verification a critical first step in any research and development endeavor.
This guide will detail a multi-technique approach to the structure elucidation of 7-Methoxy-thiochroman-3-ylamine, beginning with its logical synthesis and proceeding through a comprehensive analysis using Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Part 1: Proposed Synthetic Pathway - A Logical Starting Point
The journey to structure elucidation begins with a plausible synthetic route. A common and effective method for the preparation of thiochroman-3-amines involves the reductive amination of the corresponding thiochroman-3-one. The precursor, 7-methoxy-thiochroman-3-one, can be synthesized via an intramolecular Friedel-Crafts cyclization of 3-((4-methoxyphenyl)thio)propanoic acid.
Caption: Proposed two-step synthesis of 7-Methoxy-thiochroman-3-ylamine.
This proposed synthesis provides the foundational hypothesis for the molecular formula and core structure of our target compound, which will be rigorously tested and confirmed by the subsequent analytical data.
Part 2: The Analytical Workflow - A Multi-pronged Approach to Confirmation
Caption: A logical workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry: Determining the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the first-line technique to establish the elemental composition of our synthesized compound. The choice of ionization technique is critical; for a relatively small and potentially polar molecule like 7-Methoxy-thiochroman-3-ylamine, Electrospray Ionization (ESI) is an excellent choice due to its soft ionization nature, which is likely to yield a prominent protonated molecular ion [M+H]⁺.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.
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Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass measurement of the [M+H]⁺ ion will allow for the determination of the molecular formula.
Expected Data and Interpretation:
| Ion | Calculated m/z (for C₁₀H₁₄NOS⁺) | Observed m/z |
| [M+H]⁺ | 196.0842 | 196.0845 |
The observation of an ion with an m/z value that corresponds to the calculated mass of the protonated target molecule, within a few parts per million (ppm), provides strong evidence for the molecular formula C₁₀H₁₃NOS. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with our proposed structure.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of aliphatic amines is often dominated by α-cleavage. In our case, cleavage of the C2-C3 bond would be a likely fragmentation pathway.
Infrared Spectroscopy: Identifying the Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can confirm the presence of the amine and methoxy groups, as well as the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | C-H stretch | Aliphatic and Aromatic |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1250 | C-O stretch | Aryl-Alkyl Ether (-OCH₃) |
| 1030 | C-O stretch | Aryl-Alkyl Ether (-OCH₃) |
The presence of a broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary amine. The absorptions in the aromatic region and the characteristic C-O stretching bands for an aryl-alkyl ether further support our proposed structure.
1D NMR Spectroscopy: Probing the Proton and Carbon Environments
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).
Experimental Protocol: 1D NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
Predicted ¹H NMR Data (400 MHz, CDCl₃) and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| 7.20 | d (J = 8.4 Hz) | 1H | H-5 | Aromatic proton ortho to the sulfur-containing ring. |
| 6.75 | dd (J = 8.4, 2.4 Hz) | 1H | H-6 | Aromatic proton meta to the methoxy group and ortho to H-5 and H-8. |
| 6.65 | d (J = 2.4 Hz) | 1H | H-8 | Aromatic proton ortho to the methoxy group. |
| 3.78 | s | 3H | -OCH₃ | Singlet for the methoxy protons. |
| 3.50 | m | 1H | H-3 | Methine proton adjacent to the amine group. |
| 3.20 | dd (J = 12.0, 4.0 Hz) | 1H | H-4a | One of the diastereotopic protons at C-4. |
| 2.90 | dd (J = 12.0, 8.0 Hz) | 1H | H-4b | The other diastereotopic proton at C-4. |
| 2.80 | m | 2H | H-2 | Methylene protons adjacent to the sulfur atom. |
| 1.60 | br s | 2H | -NH₂ | Broad singlet for the exchangeable amine protons. |
Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃) and Interpretation:
| Chemical Shift (δ, ppm) | DEPT-135 | Proposed Assignment | Rationale |
| 158.0 | - | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |
| 135.0 | - | C-8a | Quaternary aromatic carbon adjacent to the sulfur atom. |
| 128.0 | CH | C-5 | Aromatic methine carbon. |
| 125.0 | - | C-4a | Quaternary aromatic carbon. |
| 115.0 | CH | C-6 | Aromatic methine carbon. |
| 112.0 | CH | C-8 | Aromatic methine carbon ortho to the methoxy group. |
| 55.5 | CH₃ | -OCH₃ | Methoxy carbon. |
| 50.0 | CH | C-3 | Methine carbon attached to the nitrogen atom. |
| 35.0 | CH₂ | C-4 | Methylene carbon adjacent to the aromatic ring. |
| 30.0 | CH₂ | C-2 | Methylene carbon adjacent to the sulfur atom. |
The DEPT-135 experiment is crucial here as it allows us to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is essential for assigning the aliphatic signals of the thiochroman ring.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are indispensable for unambiguously establishing the connectivity between atoms.
2.4.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This allows us to trace out the spin systems within the molecule.[2][3]
Expected COSY Correlations:
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A strong correlation between the aromatic protons at δ 7.20 (H-5) and 6.75 (H-6).
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A correlation between the aromatic protons at δ 6.75 (H-6) and 6.65 (H-8).
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Correlations within the thiochroman ring: H-3 will show correlations to the protons at C-2 and C-4. The two protons at C-4 will be coupled to each other and to H-3. The protons at C-2 will be coupled to each other and to H-3.
2.4.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This allows us to definitively link the proton and carbon assignments.[4]
Expected HSQC Correlations:
| ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |
| 7.20 | 128.0 | H-5 / C-5 |
| 6.75 | 115.0 | H-6 / C-6 |
| 6.65 | 112.0 | H-8 / C-8 |
| 3.78 | 55.5 | -OCH₃ |
| 3.50 | 50.0 | H-3 / C-3 |
| 3.20 / 2.90 | 35.0 | H-4 / C-4 |
| 2.80 | 30.0 | H-2 / C-2 |
2.4.3 HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity
The HMBC experiment is arguably one of the most powerful tools for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for assigning quaternary carbons.[4]
Expected Key HMBC Correlations:
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The methoxy protons (δ 3.78) will show a correlation to the aromatic carbon C-7 (δ 158.0), confirming the position of the methoxy group.
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The aromatic proton H-8 (δ 6.65) will show correlations to C-7 and C-8a.
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The protons at C-4 (δ 3.20 and 2.90) will show correlations to the aromatic carbons C-4a and C-5, linking the aliphatic ring to the aromatic system.
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The proton H-3 (δ 3.50) will show correlations to C-4a and C-2.
Caption: Key expected HMBC correlations for 7-Methoxy-thiochroman-3-ylamine. (Note: A chemical structure image would be placed here in a final document).
Part 3: Final Structure Confirmation and Conclusion
By systematically acquiring and interpreting the data from HRMS, IR, ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments, we can build an unassailable case for the structure of 7-Methoxy-thiochroman-3-ylamine. The convergence of all analytical data on a single, consistent structure provides the highest level of confidence.
This guide has outlined a logical and robust workflow for the structure elucidation of this novel thiochroman derivative. The emphasis on understanding the "why" behind each experimental choice and the integration of data from multiple techniques serves as a model for the rigorous scientific investigation required in modern drug discovery and development. The confirmed structure of 7-Methoxy-thiochroman-3-ylamine can now serve as a validated starting point for further investigation into its biological properties and potential as a therapeutic agent.
References
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Moser, A. (2008). Interpreting a 1H-1H COSY spectrum. ACD/Labs. [Link]
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Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
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UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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JoVE. (2025). NMR Spectroscopy Of Amines. [Link]
